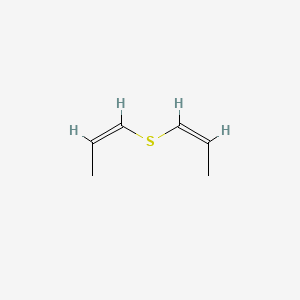
Di-1-propenyl sulfide, (Z,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-1-propenyl sulfide, (Z,Z)-: is an organic sulfide that is characterized by the presence of two prop-1-en-1-yl groups attached to a sulfur atom. This compound is a volatile constituent found in garlic and onions . It is known for its distinctive aroma and is used as a flavoring agent in the food industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of di-1-propenyl sulfide, (Z,Z)- typically involves the reaction of prop-1-en-1-yl halides with hydrogen sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods: On an industrial scale, di-1-propenyl sulfide, (Z,Z)- can be produced through the distillation of garlic oil, which contains a mixture of sulfur-containing compounds. The compound is then isolated and purified using techniques such as gas chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Di-1-propenyl sulfide, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Di-1-propenyl sulfide, (Z,Z)- is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is a subject of research for its role in the health benefits associated with garlic consumption .
Industry: In the food industry, di-1-propenyl sulfide, (Z,Z)- is used as a flavoring agent to impart a garlic-like aroma to various food products .
Mecanismo De Acción
The mechanism by which di-1-propenyl sulfide, (Z,Z)- exerts its effects involves its interaction with cellular components. The compound can modify proteins and enzymes through the formation of disulfide bonds, affecting their function. It also interacts with cellular membranes, altering their permeability and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Diallyl disulfide: Another sulfur-containing compound found in garlic, known for its antimicrobial properties.
Allyl methyl sulfide: A compound with a similar structure but different functional groups, also found in garlic and onions.
Uniqueness: Di-1-propenyl sulfide, (Z,Z)- is unique due to its specific configuration and the presence of two prop-1-en-1-yl groups. This configuration contributes to its distinct aroma and reactivity compared to other sulfur-containing compounds .
Propiedades
Número CAS |
37981-36-5 |
|---|---|
Fórmula molecular |
C6H10S |
Peso molecular |
114.21 g/mol |
Nombre IUPAC |
(Z)-1-[(Z)-prop-1-enyl]sulfanylprop-1-ene |
InChI |
InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3-,6-4- |
Clave InChI |
RJDJXOBGMMKPMH-GLIMQPGKSA-N |
SMILES isomérico |
C/C=C\S/C=C\C |
SMILES canónico |
CC=CSC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


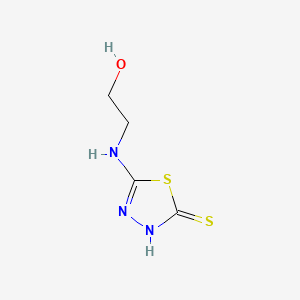
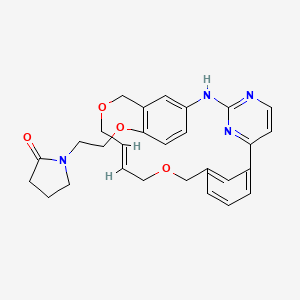
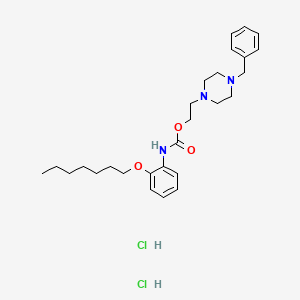
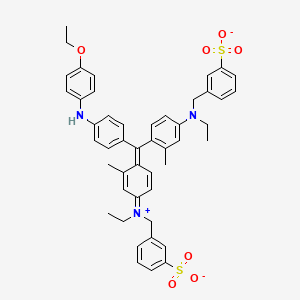
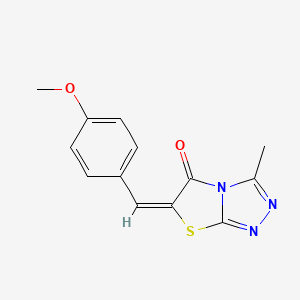
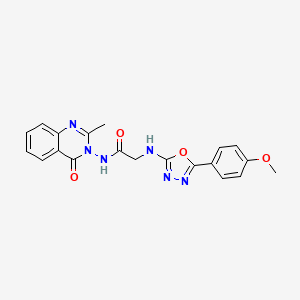
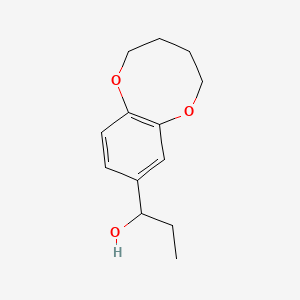
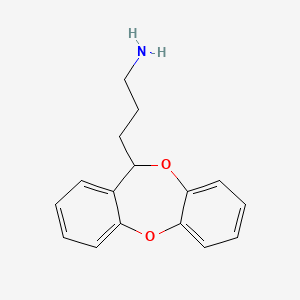
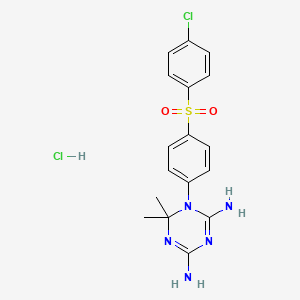
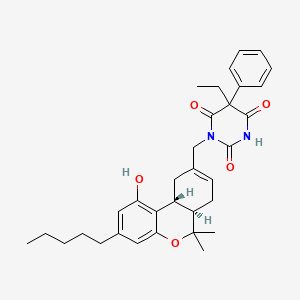
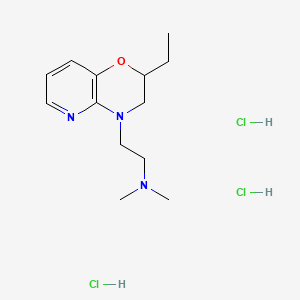
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)
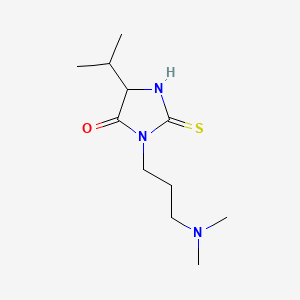
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)
